4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol
CAS No.: 259522-22-0
Cat. No.: VC2980934
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 259522-22-0 |
---|---|
Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.7 g/mol |
IUPAC Name | 4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol |
Standard InChI | InChI=1S/C11H15ClN2O/c1-14-6-4-11(15,5-7-14)9-2-3-10(12)13-8-9/h2-3,8,15H,4-7H2,1H3 |
Standard InChI Key | VFEQGPWOWNVVQB-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)(C2=CN=C(C=C2)Cl)O |
Canonical SMILES | CN1CCC(CC1)(C2=CN=C(C=C2)Cl)O |
Introduction
Structural Information
4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol belongs to the class of piperidine derivatives with a molecular formula of C11H15ClN2O. The compound features a central piperidine ring with a methyl substituent at the nitrogen atom (position 1) and a hydroxyl group and 6-chloropyridin-3-yl substituent at position 4. The core structure consists of a six-membered piperidine ring connected to a six-membered pyridine ring that contains a chlorine atom at position 6.
Molecular Identifiers
The compound can be represented using various chemical notation systems as detailed below:
Identifier Type | Value |
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CAS Number | 259522-22-0 |
Molecular Formula | C11H15ClN2O |
SMILES | CN1CCC(CC1)(C2=NC(=CC=C2)Cl)O |
InChI | InChI=1S/C11H15ClN2O/c1-14-7-5-11(15,6-8-14)9-3-2-4-10(12)13-9/h2-4,15H,5-8H2,1H3 |
InChIKey | WCYITQHDNRJEQQ-UHFFFAOYSA-N |
The structural formula represents a tertiary alcohol at position 4 of the piperidine ring, with the pyridine ring attached at the same position. The chlorine atom at position 6 of the pyridine ring is a key structural feature that influences the compound's chemical behavior and potential biological interactions .
Physical and Chemical Properties
4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-ol exhibits characteristic physical and chemical properties consistent with its structural composition. While comprehensive experimental data on this specific compound is limited in the available literature, computational predictions and structural analysis provide valuable insights into its properties.
Predicted Spectroscopic Data
Mass spectrometry data predictions for this compound reveal multiple potential adduct formations with corresponding mass-to-charge ratios (m/z) and collision cross section (CCS) values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 227.09458 | 149.0 |
[M+Na]+ | 249.07652 | 163.1 |
[M+NH4]+ | 244.12112 | 159.1 |
[M+K]+ | 265.05046 | 153.8 |
[M-H]- | 225.08002 | 152.0 |
[M+Na-2H]- | 247.06197 | 158.0 |
[M]+ | 226.08675 | 152.3 |
[M]- | 226.08785 | 152.3 |
These predicted collision cross section values are particularly useful for analytical characterization through ion mobility mass spectrometry techniques .
Chemical Reactivity
The compound contains several functional groups that confer distinct reactivity patterns:
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The tertiary alcohol group can participate in dehydration reactions, esterification, and oxidation.
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The basic nitrogen in the piperidine ring can undergo N-alkylation, acylation, and can act as a hydrogen bond acceptor.
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The pyridine ring with its electron-withdrawing chlorine substituent exhibits diminished basicity compared to unsubstituted pyridine but can still participate in nucleophilic aromatic substitution reactions.
Synthesis Methods
Several synthetic approaches can be employed to prepare 4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol and related compounds. The literature describes multiple strategies that can be adapted for the synthesis of this specific compound.
General Synthetic Route
A revisited synthesis method for structurally related 2-aryl-6-methylpiperidin-4-ols has been described in the literature, which could be modified for the synthesis of 4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol. This approach typically involves multiple steps including the preparation of key intermediates through sulfinimine chemistry .
The synthetic pathway may include:
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Preparation of a β-(6-chloronicotinic)-β-amino ester intermediate
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Cyclization to form the piperidine ring
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Introduction of the methyl group at the nitrogen position
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Functional group modifications to obtain the desired tertiary alcohol
Alternative Approaches
Alternative synthetic routes may involve:
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Grignard or organolithium addition to an appropriate N-methylpiperidone
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Cross-coupling reactions between halogenated intermediates
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Reduction of corresponding ketones to obtain the tertiary alcohol functionality
Structural Analogues and Derivatives
Several structurally related compounds have been reported in the literature, providing context for understanding the potential chemical behavior and applications of 4-(6-chloropyridin-3-yl)-1-methylpiperidin-4-ol.
Related Compounds
Notable structural analogues include:
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[4-(6-Chloropyridin-3-yl)-1-methylpiperidin-4-yl] ethyl carbonate: This derivative features an ethyl carbonate group in place of the hydroxyl group in the parent compound .
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1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: A related compound where the core structure is a piperazine rather than a piperidine ring, with a different attachment point for the chloropyridine moiety .
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4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine: This compound contains a pyrimidine ring instead of a pyridine ring but retains the piperidine structural element .
These structural analogues often share similar synthetic pathways and may exhibit related chemical and biological properties.
Research Status and Future Directions
Structure-Activity Relationship Studies
Future research may focus on systematic structure-activity relationship (SAR) studies to understand how structural modifications of the core compound affect biological activity. Such studies might explore:
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Variations in the substituents on the piperidine nitrogen
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Replacement of the chlorine atom with other halogens or functional groups
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Introduction of additional substituents on the pyridine or piperidine rings
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Modification of the hydroxyl group to create various ethers, esters, or carbonates
Computational Studies
Computational approaches, including molecular docking and quantum chemical calculations, could provide valuable insights into the compound's potential binding modes with biological targets and its physicochemical properties. These studies may guide further experimental work and help prioritize synthetic targets.
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